
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol is an organic compound with the molecular formula C18H30O3 It is a chlorinated phenoxyethanol derivative, characterized by its complex structure that includes a chloro-substituted aromatic ring and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-(2-methylheptan-2-yl)phenol with an appropriate ethylene oxide derivative under basic conditions to form the phenoxy intermediate.
Ethoxylation: The phenoxy intermediate is then subjected to ethoxylation using ethylene oxide in the presence of a catalyst such as potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers.
作用機序
The mechanism of action of 2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The chloro group and phenoxyethanol moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)acetic acid: Similar structure but with an acetic acid moiety instead of an ethanol group.
Methyl 2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)acetate: Contains a methyl ester group instead of an ethanol group.
Uniqueness
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol is unique due to its specific combination of a chloro-substituted aromatic ring and a branched alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
100345-06-0 |
|---|---|
分子式 |
C18H29ClO3 |
分子量 |
328.9 g/mol |
IUPAC名 |
2-[2-[2-chloro-4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29ClO3/c1-4-5-6-9-18(2,3)15-7-8-17(16(19)14-15)22-13-12-21-11-10-20/h7-8,14,20H,4-6,9-13H2,1-3H3 |
InChIキー |
DKFMWGZIRFUOTK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)OCCOCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


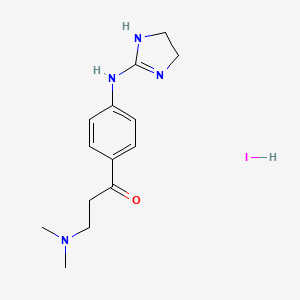
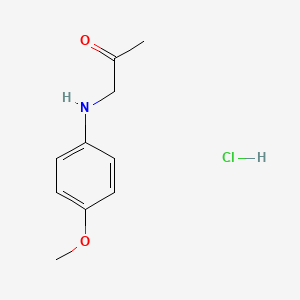
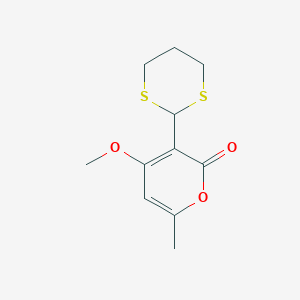
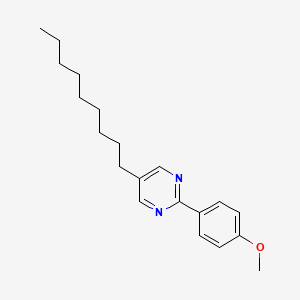


![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
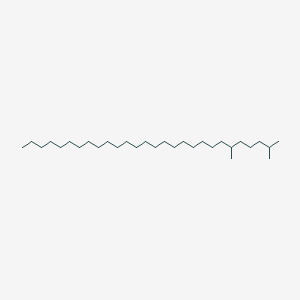
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
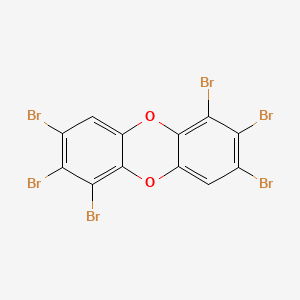

![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)

